4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

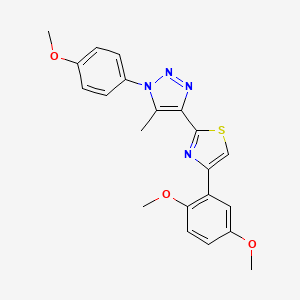

4-(2,5-Dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety at the 2-position. The methoxy groups on the phenyl rings likely influence electronic properties, solubility, and intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-13-20(23-24-25(13)14-5-7-15(26-2)8-6-14)21-22-18(12-29-21)17-11-16(27-3)9-10-19(17)28-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQCZMOPBHOLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (CAS Number: 1207031-88-6) is a synthetic organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 408.5 g/mol. The presence of the thiazole and triazole rings contributes to its biological activity by facilitating interactions with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C21H20N4O3S |

| Molecular Weight | 408.5 g/mol |

| Key Functional Groups | Thiazole, Triazole |

| SMILES Representation | COc1ccc(-n2nnc(-c3nc(-c4cc(OC)ccc4OC)cs3)c2C)cc1 |

Anticancer Activity

Research highlights the anticancer potential of compounds containing triazole moieties. A study demonstrated that derivatives with the triazole ring showed enhanced potency against various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte cells). The compound's IC50 values indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The thiazole ring in the compound has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives of thiazole have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors involved in disease processes. The triazole moiety can mimic natural substrates, thereby inhibiting target enzymes such as kinases and proteases, which are crucial in cancer progression and microbial resistance .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that a related triazole compound exhibited an IC50 value of 9.6 μM against endothelial cells, indicating its potential for targeting tumor angiogenesis .

- Antimicrobial Activity : A derivative was tested against various microbial strains, showing significant inhibition at concentrations as low as 10 μg/mL, which supports its use in developing new antimicrobial agents .

Research Findings

Recent studies have focused on optimizing the structure of thiazole-triazole compounds to enhance their biological activity:

- Bioisosterism : The replacement of traditional functional groups with triazoles has been shown to improve stability and potency in biological assays .

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly affect the compound's efficacy and selectivity against different targets .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

The most closely related compounds in the literature are 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . These differ from the target compound by the substitution of methoxy groups with halogens (Cl, F) and the inclusion of a dihydropyrazole ring .

Key Structural Insights :

- Compounds 4 and 5 are isostructural, crystallizing in the same space group with nearly identical packing despite differing halogen substituents . This suggests that methoxy groups in the target compound may also permit isostructurality with minor adjustments to accommodate bulkier substituents.

- The perpendicular orientation of one fluorophenyl group in Compounds 4 and 5 is likely a result of steric and electronic effects, a feature that may persist in the target compound due to the planar thiazole-triazole backbone .

Electronic and Steric Effects of Substituents

- Halogens vs. Methoxy Groups : Chlorine and fluorine are electron-withdrawing, while methoxy groups are electron-donating. This difference could alter charge distribution, dipole moments, and binding affinities in therapeutic applications. For example, halogenated analogs exhibit antimicrobial activity , whereas methoxy-substituted compounds may prioritize different biological targets due to enhanced solubility or hydrogen-bonding capacity.

- Crystal Packing : The isostructurality of Compounds 4 and 5 despite halogen substitution contrasts with cases like 3-chlorocinnamic acid and 3-bromocinnamic acid, where crystal structures diverge . This implies that the thiazole-triazole core in the target compound may stabilize consistent packing even with methoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.